molecular formula C16H14Se B14318760 [(4-Phenylbuta-1,3-dien-1-yl)selanyl]benzene CAS No. 111122-65-7

[(4-Phenylbuta-1,3-dien-1-yl)selanyl]benzene

Cat. No.: B14318760
CAS No.: 111122-65-7
M. Wt: 285.3 g/mol
InChI Key: OUPUUPTUFJBFSO-UHFFFAOYSA-N
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Description

[(4-Phenylbuta-1,3-dien-1-yl)selanyl]benzene is an organic compound that features a unique combination of a butadiene backbone with phenyl and selanyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Phenylbuta-1,3-dien-1-yl)selanyl]benzene typically involves the coupling of 4-phenylbuta-1,3-diene with a selanyl reagent. One common method is the palladium-catalyzed Heck reaction, where 4-phenylbuta-1,3-diene is reacted with a selanyl halide in the presence of a palladium catalyst and a base . The reaction conditions often include a temperature range of 80-120°C and a reaction time of several hours to achieve good yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale Heck reactions using continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and automation can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

[(4-Phenylbuta-1,3-dien-1-yl)selanyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selanyl oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the selanyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The selanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Nucleophiles such as thiols, amines, or halides; reactions often require a base and are conducted at moderate temperatures.

Major Products

    Oxidation: Selanyl oxides

    Reduction: Reduced selanyl derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

[(4-Phenylbuta-1,3-dien-1-yl)selanyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of [(4-Phenylbuta-1,3-dien-1-yl)selanyl]benzene involves its interaction with molecular targets through its reactive selanyl group. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular pathways. Additionally, the conjugated diene system allows for interactions with biological macromolecules, potentially affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4-Phenylbuta-1,3-dien-1-yl)selanyl]benzene is unique due to the presence of the selanyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of a conjugated diene system with a functionalizable selanyl group makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

111122-65-7

Molecular Formula

C16H14Se

Molecular Weight

285.3 g/mol

IUPAC Name

4-phenylbuta-1,3-dienylselanylbenzene

InChI

InChI=1S/C16H14Se/c1-3-9-15(10-4-1)11-7-8-14-17-16-12-5-2-6-13-16/h1-14H

InChI Key

OUPUUPTUFJBFSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=C[Se]C2=CC=CC=C2

Origin of Product

United States

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